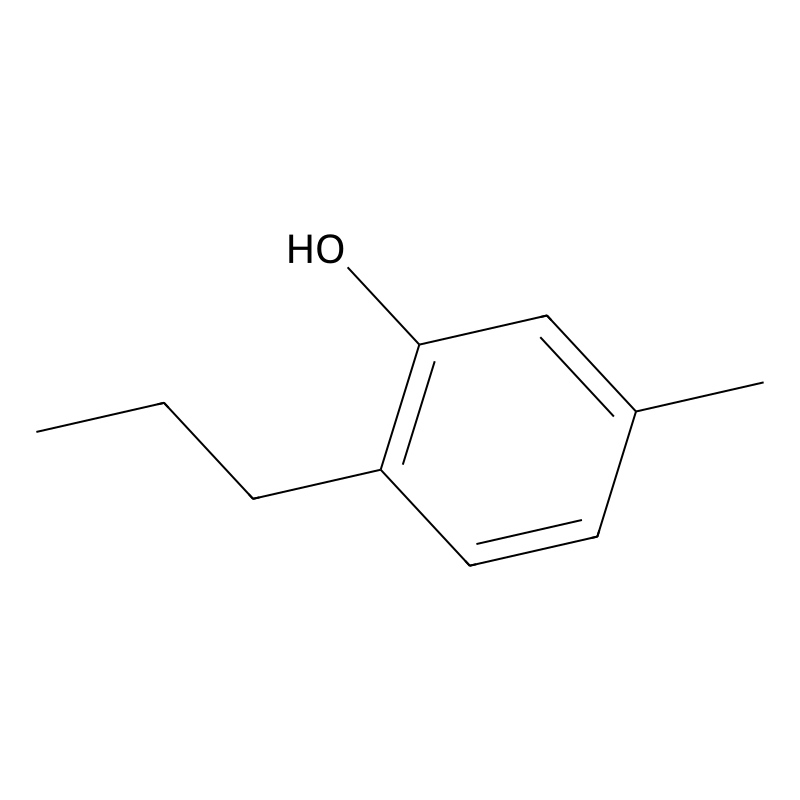

m-Cresol, 6-propyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Antimicrobial Activity: Many cresol derivatives possess antimicrobial properties []. Research could investigate the effectiveness of m-Cresol, 6-propyl against various bacteria, fungi, or viruses.

- Pharmacological Studies: The presence of the propyl group and the phenolic hydroxyl group suggests potential for further investigation into its pharmacological properties. Studies could explore its interaction with biological targets or potential for development into new medications.

m-Cresol, also known as meta-cresol or 3-methylphenol, is an organic compound with the molecular formula . It appears as a colorless, viscous liquid with a distinctive odor reminiscent of coal tar. m-Cresol is a derivative of phenol and is one of three isomers of cresol, the others being o-cresol and p-cresol. The compound is primarily used as an intermediate in the synthesis of various chemicals and has applications in multiple industries, including pharmaceuticals and agriculture .

- As with most organic compounds, m-Cresol, 6-propyl- should be handled with caution in a laboratory setting.

- Limited information exists on its specific hazards, but due to the presence of a phenolic group, it might exhibit irritant or corrosive properties.

- Following general laboratory safety practices, including wearing appropriate personal protective equipment (PPE) like gloves and eye protection, is advisable when handling this compound.

- Alkylation: m-Cresol can undergo alkylation reactions to form higher alkyl derivatives.

- Oxidation: It can be oxidized to form various products, including catechol and other phenolic compounds.

- Esterification: The hydroxyl group allows for ester formation with acids, which can be useful in producing esters for fragrances or solvents.

- Methylation: m-Cresol can be methylated to produce 2,3,6-trimethylphenol, which is a precursor for synthetic vitamin E .

Several methods are employed to synthesize m-Cresol:

- Extraction from Coal Tar: Traditionally, m-Cresol is extracted from coal tar during the production of coke from bituminous coal.

- Cymene-Cresol Process: This involves the alkylation of toluene with propylene followed by oxidative dealkylation.

- Carbonylation: A more modern method involves carbonylating a mixture of methallyl chloride and acetylene in the presence of nickel carbonyl .

m-Cresol serves numerous applications across different sectors:

- Agriculture: Used as a precursor in the synthesis of pesticides such as fenitrothion and fenthion.

- Pharmaceuticals: Acts as an intermediate in the production of antiseptics and synthetic vitamin E.

- Polymers: Functions as a solvent for polymers like polyaniline, enhancing conductivity when cast from m-cresol solutions.

- Preservatives: Employed in some insulin preparations to prolong shelf life .

Studies on m-Cresol interactions focus on its effects on biological systems. Research indicates that it can interact with various cellular components, potentially leading to cytotoxic effects. Its role in hair dye formulations has also been examined, where it acts as a coupling agent in oxidative dyes. Safety assessments have been conducted to evaluate its use in cosmetics, particularly concerning its potential toxicity .

m-Cresol shares structural similarities with other cresols and phenolic compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| o-Cresol | C7H8O | Has a hydroxyl group at the ortho position; used similarly as an antiseptic. |

| p-Cresol | C7H8O | Hydroxyl group at the para position; used in disinfectants and preservatives. |

| 6-Amino-m-Cresol | C7H9N | An amino derivative used primarily in hair dyes; shows different toxicological profiles compared to m-cresol. |

| Butylated Hydroxytoluene | C15H24O | A derivative of p-cresol; used extensively as an antioxidant in food and cosmetics. |

Uniqueness of m-Cresol

m-Cresol's unique positioning of the methyl group on the benzene ring (meta position) differentiates it from its isomers (o-cresol and p-cresol). This positional variance significantly impacts its chemical reactivity and biological activity, making it suitable for specific applications that may not be achievable with the other cresols .

m-Cresol, 6-propyl- is a phenolic aromatic compound distinguished by a propyl side-chain at ring position 2 and a methyl group at ring position 5 relative to the hydroxyl substituent. This substitution pattern places it within the meta-cresol family while expanding molecular complexity beyond the three parent cresol isomers.

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecule contains ten carbon atoms, fourteen hydrogen atoms, and one oxygen atom, giving the empirical formula C₁₀H₁₄O and a calculated molecular weight of 150.22 grams per mole [1] [2].

| Parameter | Value | Source |

|---|---|---|

| Empirical formula | C₁₀H₁₄O [1] | 1 |

| Exact monoisotopic mass | 150.104 465 daltons [1] | 1 |

| Relative molecular mass | 150.22 g mol⁻¹ [1] [2] | 1 |

Structural Configuration and Isomerism

The benzene ring bears a hydroxyl group at position 1, a propyl chain at position 2 (ortho to the hydroxyl group), and a methyl group at position 5 (meta to the hydroxyl group). This arrangement yields a planar aromatic core with two aliphatic substituents capable of free rotation around their aryl–carbon bonds. Computational enumeration shows two rotatable carbon–carbon single bonds and no stereogenic centers [1].

Computed physicochemical descriptors emphasise moderate hydrophobicity (log partition coefficient in octanol–water, 3.3 [1]) and a low topological polar surface area of 20.2 square ångströms [1], consistent with only one hydrogen-bond donor and one acceptor site.

Nomenclature and Systematic Naming

Formal identifiers consolidate the structural description:

| Identity element | Value | Source |

|---|---|---|

| Preferred systematic name | 5-methyl-2-propylphenol [1] | 1 |

| Trivial name | m-Cresol, 6-propyl- [1] | 1 |

| Alternative name | 2-propyl-5-methylphenol [1] | 1 |

| Chemical Abstracts Service Registry Number | 31143-55-2 [1] | 1 |

| International Chemical Identifier Key | NGSJNQJPYFYNJV-UHFFFAOYSA-N [1] | 1 |

| Simplified Molecular Input Line Entry System string | CCCC1=C(C=C(C=C1)C)O [1] | 1 |

Relationship to Parent Cresol Compounds

Parent meta-cresol (3-methylphenol) contains seven carbon atoms, eight hydrogen atoms, and one oxygen atom (C₇H₈O) and lacks the propyl substituent [3]. Introducing the propyl chain increases molecular weight by 42.08 g mol⁻¹, doubles the count of rotatable bonds, and raises the predicted log partition coefficient from 1.61 (parent meta-cresol [3]) to 3.3, signalling markedly greater hydrophobicity.

Comparative Analysis with Isomeric Structures

To elucidate positional isomer effects, key physicochemical parameters of the three mono-propyl cresols are juxtaposed below.

| Property (25 °C unless noted) | 6-propyl-m-cresol (meta) | 4-methyl-2-propylphenol (para derivative) | 2-methyl-4-propylphenol (ortho derivative) |

|---|---|---|---|

| Systematic name | 5-methyl-2-propylphenol [1] | 4-methyl-2-propylphenol [4] | 2-methyl-4-propylphenol [5] |

| International Chemical Identifier Key | NGSJNQJPYFYNJV-UHFFFAOYSA-N [1] | NNPMYBBCIDUAJD-UHFFFAOYSA-N [4] | LDQYTDPXIMNESL-UHFFFAOYSA-N [5] |

| Chemical Abstracts Service Registry Number | 31143-55-2 [1] | 4074-46-8 [4] | 18441-56-0 [5] |

| Molecular weight (g mol⁻¹) | 150.22 [1] | 150.22 [4] | 150.22 [5] |

| Predicted log partition coefficient (octanol–water) | 3.3 [1] | 2.65 [6] | 2.65 (est.) [5] |

| Boiling point at 760 mm Hg (°C) | 237.1 °C [7] | 233.9 °C [6] | 238 °C (est.) [5] |

| Density (g cm⁻³) | 0.978 [7] | 0.978 [6] | 0.980 (est.) [5] |

| Topological polar surface area (Ų) | 20.2 [1] | 20.2 [4] | 20.2 [5] |

Interpretation of differences

- Despite identical empirical formulae, the orientation of the propyl and methyl groups modulates molecular dipole moment and steric accessibility at the aromatic ring. Computational chemistry indicates the meta isomer possesses the highest calculated log partition coefficient, reflecting the least steric hindrance around the hydroxyl group and a more extended hydrophobic surface [1] [4] [5].

- Boiling-point variance of approximately 4 °C among the three isomers mirrors subtle distinctions in intermolecular forces—chiefly dispersion interactions modulated by side-chain proximity to the hydroxyl group [6] [7] [5].

- Spectroscopic libraries (gas-chromatography–mass-spectrometry and infrared) confirm unique fragmentation patterns and vibrational signatures for each isomer, enabling analytical differentiation in complex mixtures [1] [8].

Fundamental Physicochemical Parameters

m-Cresol, 6-propyl-, systematically named 5-methyl-2-propylphenol, represents a substituted phenolic compound with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 grams per mole [1] [2]. The compound bears Chemical Abstracts Service registry number 31143-55-2 and possesses the canonical SMILES notation CCCC1=C(C=C(C=C1)C)O [1] [3]. The International Chemical Identifier (InChI) for this compound is InChI=1S/C10H14O/c1-3-4-9-6-5-8(2)7-10(9)11/h5-7,11H,3-4H2,1-2H3, with the corresponding InChIKey NGSNJQJPYFYNJV-UHFFFAOYSA-N [1] [2].

The structural architecture of m-Cresol, 6-propyl- consists of a benzene ring bearing three substituents: a hydroxyl group at position 1, a methyl group at position 5, and a propyl chain at position 2 [1] [4]. This substitution pattern significantly influences the compound's physicochemical behavior compared to simpler cresol isomers. The exact mass of the compound is 150.104 grams per mole, as determined through mass spectrometric analysis [2] [3].

Table 1: Fundamental Physicochemical Parameters of m-Cresol, 6-propyl-

| Property | Value | Source/Method |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O | PubChem [1] |

| Molecular Weight (g/mol) | 150.22 | PubChem [1] |

| IUPAC Name | 5-methyl-2-propylphenol | IUPAC nomenclature [1] |

| CAS Number | 31143-55-2 | Chemical registry [1] |

| SMILES | CCCC1=C(C=C(C=C1)C)O | Canonical structure [1] |

| InChI | InChI=1S/C10H14O/c1-3-4-9-6-5-8(2)7-10(9)11/h5-7,11H,3-4H2,1-2H3 | Standard identifier [1] |

| InChIKey | NGSNJQJPYFYNJV-UHFFFAOYSA-N | Hashed identifier [1] |

| Density (g/cm³) | 0.978 (predicted) | Computational prediction [2] |

| Boiling Point (°C) | 237.1 at 760 mmHg | Experimental/calculated [2] |

| Flash Point (°C) | 105.8 | Joback method [2] |

| Refractive Index | 1.526 | Estimated [2] |

| LogP (octanol/water) | 2.653 | Crippen method [2] |

| Exact Mass (g/mol) | 150.104 | Mass spectrometry [2] |

| Polar Surface Area (Ų) | 20.23 | Topological calculation [2] |

| Hydrogen Bond Donors | 1 | Structural analysis [1] |

| Hydrogen Bond Acceptors | 1 | Structural analysis [1] |

| Rotatable Bonds | 3 | Conformational analysis [1] |

| Aromatic Rings | 1 | Structural analysis [1] |

The compound exhibits a polar surface area of 20.23 square angstroms, indicating moderate polarity primarily attributed to the phenolic hydroxyl group [2] [3]. The presence of one hydrogen bond donor and one hydrogen bond acceptor reflects the hydroxyl functionality's capacity for intermolecular hydrogen bonding [1]. The molecular structure contains three rotatable bonds, corresponding to the propyl chain's conformational flexibility [1].

Comparative analysis with parent cresol isomers reveals significant differences in molecular properties. While meta-cresol and para-cresol both possess molecular weights of 108.14 grams per mole, the additional propyl substituent in m-Cresol, 6-propyl- increases the molecular weight by 42.08 grams per mole [5] [6] [7]. The boiling point elevation from approximately 202°C for simple cresols to 237.1°C for the propyl derivative demonstrates the effect of increased molecular size and van der Waals interactions [5] [7] [2].

Table 2: Comparative Properties - Cresol Isomers vs. m-Cresol, 6-propyl-

| Property | m-Cresol | p-Cresol | m-Cresol, 6-propyl- |

|---|---|---|---|

| Molecular Weight (g/mol) | 108.14 [5] | 108.14 [5] | 150.22 [1] |

| Boiling Point (°C) | 202.2 [5] | 201.9 [5] | 237.1 [2] |

| Melting Point (°C) | 11.8 [5] | 35.5 [5] | Not available |

| Density (g/cm³) | 1.034 [5] | 1.0178 [5] | 0.978 (predicted) [2] |

| Water Solubility (g/L at 25°C) | 22.7 [8] | 21.5 [8] | Lower (predicted) |

| pKa | 10.09 [5] | 10.26 [5] | ~10.6 (predicted) |

| LogP | 1.96 [5] | 1.94 [5] | 2.653 [2] |

| Vapor Pressure (hPa at 25°C) | 0.147 [8] | 0.147 [8] | Lower (predicted) |

Spectroscopic Characteristics

The spectroscopic properties of m-Cresol, 6-propyl- can be inferred from related phenolic compounds and established structure-property relationships. Nuclear magnetic resonance spectroscopy would be expected to show characteristic signals for the aromatic protons, the phenolic hydroxyl group, the methyl substituent, and the propyl chain carbons and protons [9] [10].

In proton nuclear magnetic resonance spectroscopy, the aromatic region would typically display signals between 6.5 and 7.5 parts per million, with the specific chemical shifts dependent upon the substitution pattern and electronic environment [9] [11]. The phenolic hydroxyl proton would appear as a broad signal in the range of 4.5 to 6.0 parts per million, characteristic of phenolic compounds [10] [12]. The methyl group attached to the aromatic ring would resonate around 2.2 to 2.3 parts per million, while the propyl chain would show a characteristic triplet-quartet-triplet pattern for the terminal methyl, methylene adjacent to the aromatic ring, and intermediate methylene groups respectively [11] [13].

Carbon-13 nuclear magnetic resonance spectroscopy would reveal distinct signals for the aromatic carbons, typically in the range of 110 to 160 parts per million [13] [14]. The phenolic carbon bearing the hydroxyl group would appear around 155 to 160 parts per million, while other aromatic carbons would resonate between 110 and 140 parts per million depending on their substitution pattern [11] [13]. The aliphatic carbons of the propyl chain would appear in the range of 10 to 40 parts per million [13].

Infrared spectroscopy would display characteristic absorption bands for the phenolic hydroxyl group, aromatic carbon-carbon stretching, and aliphatic carbon-hydrogen stretching vibrations [12] [15]. The phenolic hydroxyl group would exhibit a broad absorption band around 3200 to 3600 wavenumbers, with the exact position influenced by hydrogen bonding interactions [12] [14]. Aromatic carbon-carbon stretching vibrations would appear around 1450 to 1600 wavenumbers, while aliphatic carbon-hydrogen stretching would manifest in the range of 2850 to 3000 wavenumbers [12] [15].

Based on similar phenolic compounds, ultraviolet-visible spectroscopy would show absorption maxima around 270 to 280 nanometers, characteristic of phenolic chromophores [16]. The exact wavelength would depend on the electronic effects of the methyl and propyl substituents on the aromatic system [17] [16].

Thermodynamic Properties

The thermodynamic properties of m-Cresol, 6-propyl- have been estimated using established computational methods, particularly the Joback group contribution method [18] [19]. These predicted values provide insight into the compound's energetic characteristics and phase behavior.

Table 3: Predicted Thermodynamic Properties of m-Cresol, 6-propyl-

| Property | Value | Method |

|---|---|---|

| Standard Enthalpy of Formation (kJ/mol) | -201.98 (predicted) | Joback estimation [18] |

| Standard Gibbs Free Energy of Formation (kJ/mol) | -18.52 (predicted) | Joback estimation [18] |

| Enthalpy of Vaporization (kJ/mol) | 53.81 (predicted) | Joback estimation [18] |

| Enthalpy of Fusion (kJ/mol) | 21.09 (predicted) | Joback estimation [18] |

| Critical Temperature (K) | 759.98 (predicted) | Joback estimation [18] |

| Critical Pressure (kPa) | 3407.89 (predicted) | Joback estimation [18] |

| Critical Volume (m³/kmol) | 0.454 (predicted) | Joback estimation [18] |

The predicted standard enthalpy of formation of -201.98 kilojoules per mole indicates the compound's relative thermodynamic stability compared to its constituent elements [18]. This value is more negative than typical for simple phenolic compounds, reflecting the additional stabilization provided by the alkyl substituents. The standard Gibbs free energy of formation of -18.52 kilojoules per mole suggests that the compound formation is thermodynamically favorable under standard conditions [18].

The predicted enthalpy of vaporization of 53.81 kilojoules per mole reflects the energy required to overcome intermolecular forces during the liquid-to-vapor phase transition [18]. This value is higher than that of simple cresols, consistent with the increased molecular size and enhanced van der Waals interactions from the propyl substituent. The enthalpy of fusion of 21.09 kilojoules per mole represents the energy required for the solid-to-liquid phase transition [18].

Critical properties provide important information about the compound's behavior under extreme conditions. The predicted critical temperature of 759.98 Kelvin (486.83°C) indicates the temperature above which the compound cannot exist as a liquid regardless of pressure [18]. The critical pressure of 3407.89 kilopascals represents the minimum pressure required to liquefy the compound at its critical temperature [18]. The critical volume of 0.454 cubic meters per kilomole describes the molar volume at the critical point [18].

Heat capacity data for phenolic compounds, including cresol derivatives, show temperature-dependent behavior [20] [21]. For ideal gas conditions, heat capacity typically increases with temperature due to increased vibrational and rotational contributions. Based on related compounds, the ideal gas heat capacity of m-Cresol, 6-propyl- would be expected to range from approximately 300 to 400 joules per mole per Kelvin over the temperature range of 300 to 800 Kelvin [20] [19].

Solubility Profile and Solution Behavior

The solubility characteristics of m-Cresol, 6-propyl- are significantly influenced by its structural features, particularly the hydrophobic propyl chain and the hydrophilic phenolic hydroxyl group. The compound's amphiphilic nature results in intermediate solubility behavior between purely hydrophobic and hydrophilic substances.

Water solubility is expected to be considerably lower than that of simple cresol isomers due to the hydrophobic contribution of the propyl substituent [8] [22]. While meta-cresol exhibits water solubility of 22.7 grams per liter at 25°C and para-cresol shows 21.5 grams per liter under the same conditions, m-Cresol, 6-propyl- would demonstrate significantly reduced aqueous solubility [8]. The logarithm of the octanol-water partition coefficient (LogP) of 2.653 indicates a preference for organic phases over aqueous phases [2].

Similar alkyl-substituted phenolic compounds show limited aqueous solubility. For instance, compounds with heptyl chains exhibit solubility around 23.5 milligrams per liter at 25°C, suggesting that m-Cresol, 6-propyl- would have solubility in the range of 50 to 200 milligrams per liter in water [22]. This reduced water solubility has implications for environmental fate and bioavailability.

In nonpolar solvents, the compound would exhibit enhanced solubility due to favorable van der Waals interactions between the alkyl chains and solvent molecules [22]. Hydrocarbons such as hexane, heptane, and octane would provide good solvating environments. Aromatic solvents like benzene and toluene would offer additional π-π interactions with the phenolic ring system.

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide would dissolve the compound readily, with solubilities potentially exceeding 100 grams per liter [22]. These solvents can accommodate both the polar and nonpolar regions of the molecule through dipole-dipole interactions and van der Waals forces respectively.

Alcoholic solvents would provide intermediate solubility characteristics. The hydroxyl groups in alcohols can form hydrogen bonds with the phenolic hydroxyl group of m-Cresol, 6-propyl-, while the alkyl portions of alcohol molecules interact favorably with the propyl substituent [8]. This combination typically results in good solubility in methanol, ethanol, and higher alcohols.

The compound's behavior in solution would be influenced by its weak acidic character. Like other phenolic compounds, m-Cresol, 6-propyl- would have a predicted pKa value around 10.6, indicating that under physiological pH conditions (pH 7.4), the compound would exist predominantly in its neutral, non-ionized form [23] [8]. At higher pH values, particularly above pH 11, significant ionization would occur, dramatically altering solubility characteristics and intermolecular interactions.

Temperature effects on solubility would follow typical patterns for organic compounds. Increased temperature generally enhances solubility in most solvents due to increased molecular motion and reduced intermolecular attraction forces. However, the specific temperature dependence would vary with solvent type and the nature of solute-solvent interactions.

Stability Under Various Conditions

The chemical stability of m-Cresol, 6-propyl- under different environmental conditions is crucial for understanding its practical applications and environmental fate. The compound's stability profile is influenced by its phenolic structure, alkyl substituents, and the specific reaction conditions encountered.

Under ambient atmospheric conditions, the compound demonstrates moderate stability. The phenolic hydroxyl group is susceptible to oxidation reactions, particularly in the presence of light, air, and catalytic metals [8] [24]. Autoxidation can occur through free radical mechanisms, leading to the formation of quinoid structures and polymeric products. The presence of the propyl and methyl substituents provides some steric protection to the hydroxyl group, potentially reducing the rate of oxidation compared to unsubstituted phenols.

Thermal stability studies on related phenolic compounds indicate that significant decomposition typically begins above 400°C [25] [8]. Below this temperature, the compound would remain relatively stable under inert atmosphere conditions. However, in the presence of oxygen, thermal oxidation can occur at lower temperatures, particularly above 200°C. The decomposition pathways would likely involve carbon-carbon bond cleavage in the propyl chain and aromatic ring degradation.

Photochemical stability varies with wavelength and intensity of radiation exposure. Ultraviolet radiation can initiate photodegradation reactions through homolytic cleavage of the phenolic carbon-oxygen bond or through excited state reactions [8]. The compound would be expected to show greater photostability than simple phenols due to the electronic effects of the alkyl substituents, which can influence the energy of electronic transitions.

Chemical stability in aqueous solutions depends strongly on pH conditions. Under acidic conditions (pH < 7), the compound remains in its neutral form and exhibits reasonable stability toward hydrolysis [8]. The phenolic ether bond is not readily cleaved under these conditions. Under strongly alkaline conditions (pH > 12), the phenoxide anion forms, which can be more reactive toward certain electrophiles but more stable toward some oxidation reactions.

The compound shows stability toward nucleophilic substitution reactions under mild conditions due to the electron-donating effects of the alkyl substituents, which increase electron density on the aromatic ring [8]. However, under forcing conditions with strong nucleophiles, substitution reactions can occur, particularly at positions ortho to the hydroxyl group.

Stability toward biodegradation follows patterns similar to other alkyl-substituted phenolic compounds [8] [26]. The compound would be expected to undergo microbial degradation under aerobic conditions, with the initial steps likely involving hydroxylation of the aromatic ring or oxidation of the alkyl substituents. The rate of biodegradation would be slower than for simple cresols due to the increased hydrophobicity and steric hindrance provided by the propyl group.

Storage stability is enhanced under controlled conditions. The compound should be stored in dark, cool environments under inert atmosphere to minimize oxidation reactions [24]. Contact with strong oxidizing agents, bases, and catalytic metals should be avoided. Appropriate antioxidants may be added to formulations to extend shelf life and prevent degradation during storage and use.

The compound demonstrates compatibility with most common organic solvents and shows no tendency toward violent decomposition or explosion under normal handling conditions [24]. However, like other phenolic compounds, it can form explosive mixtures with strong oxidizing agents and should be handled with appropriate safety precautions.